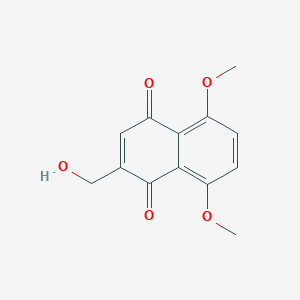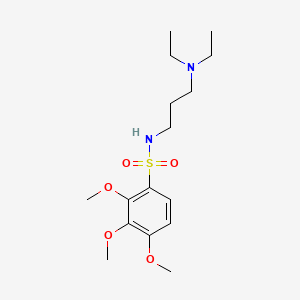
Benzenesulfonamide, N-(3-(diethylamino)propyl)-2,3,4-trimethoxy-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzenesulfonamide, N-(3-(diethylamino)propyl)-2,3,4-trimethoxy- is a chemical compound with a complex structure that includes a benzenesulfonamide core substituted with a 3-(diethylamino)propyl group and three methoxy groups at the 2, 3, and 4 positions of the benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzenesulfonamide, N-(3-(diethylamino)propyl)-2,3,4-trimethoxy- typically involves the following steps:
Formation of the Benzenesulfonamide Core: The initial step involves the sulfonation of benzene to form benzenesulfonic acid, which is then converted to benzenesulfonyl chloride using thionyl chloride.
Substitution with the 3-(Diethylamino)propyl Group: The benzenesulfonyl chloride is then reacted with 3-(diethylamino)propylamine under basic conditions to form the N-(3-(diethylamino)propyl)benzenesulfonamide.
Introduction of Methoxy Groups: The final step involves the methylation of the benzene ring at the 2, 3, and 4 positions using methanol and a suitable catalyst, such as sulfuric acid, to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems may be employed to ensure consistent production and minimize human error.
Analyse Chemischer Reaktionen
Types of Reactions
Benzenesulfonamide, N-(3-(diethylamino)propyl)-2,3,4-trimethoxy- can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The sulfonamide group can be reduced to form corresponding amines.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles such as hydroxide ions or amines can be used under basic conditions.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted benzenesulfonamides.
Wissenschaftliche Forschungsanwendungen
Benzenesulfonamide, N-(3-(diethylamino)propyl)-2,3,4-trimethoxy- has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anticancer and antimicrobial agent due to its ability to inhibit carbonic anhydrase IX, an enzyme overexpressed in many solid tumors.
Biology: It is used in studies related to enzyme inhibition and cellular uptake mechanisms.
Industry: It can be used as an intermediate in the synthesis of other complex organic compounds.
Wirkmechanismus
The compound exerts its effects primarily through the inhibition of carbonic anhydrase IX. This enzyme is involved in the regulation of pH in tumor cells, and its inhibition can lead to a decrease in tumor cell proliferation and induction of apoptosis . The molecular targets include the active site of carbonic anhydrase IX, where the compound binds and inhibits its activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzenesulfonamide, N-(3-(dimethylamino)propyl)-4-hydroxy-: Similar structure but with a hydroxyl group instead of methoxy groups.
2,5-Dichloro-N-(3-(diethylamino)propyl)benzenesulfonamide: Contains chloro substituents instead of methoxy groups.
Uniqueness
Benzenesulfonamide, N-(3-(diethylamino)propyl)-2,3,4-trimethoxy- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of three methoxy groups enhances its solubility and may influence its binding affinity to target enzymes.
Eigenschaften
CAS-Nummer |
103595-51-3 |
|---|---|
Molekularformel |
C16H28N2O5S |
Molekulargewicht |
360.5 g/mol |
IUPAC-Name |
N-[3-(diethylamino)propyl]-2,3,4-trimethoxybenzenesulfonamide |
InChI |
InChI=1S/C16H28N2O5S/c1-6-18(7-2)12-8-11-17-24(19,20)14-10-9-13(21-3)15(22-4)16(14)23-5/h9-10,17H,6-8,11-12H2,1-5H3 |
InChI-Schlüssel |
PJEPYNVYILTCKV-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CC)CCCNS(=O)(=O)C1=C(C(=C(C=C1)OC)OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


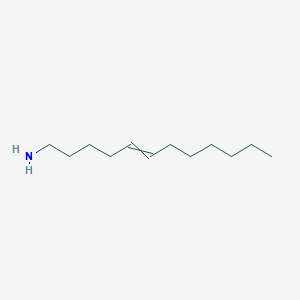
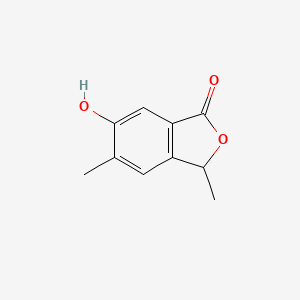
![N-(2-{[(4-Chlorophenyl)methoxy]methyl}phenyl)pyridine-4-carboxamide](/img/structure/B14332543.png)

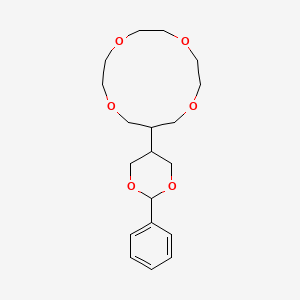

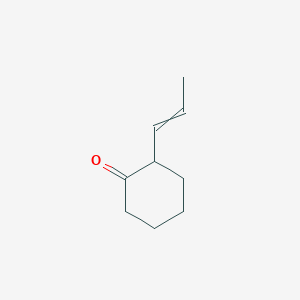

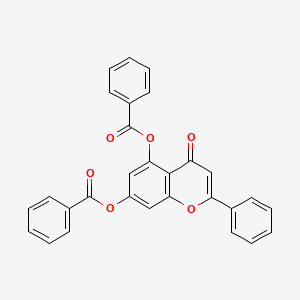
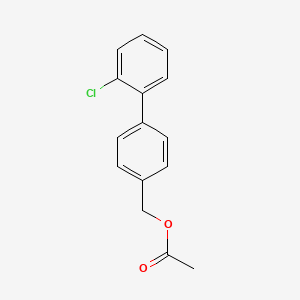
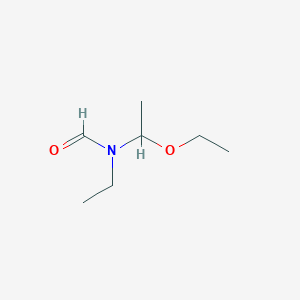
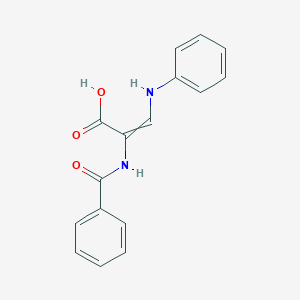
![Benzaldehyde, 3-[4-(bromomethyl)phenoxy]-4-methoxy-](/img/structure/B14332615.png)
